Diethoxymethoxyethane

Catalog No.
S773138
CAS No.
122-51-0
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethoxymethoxyethane

CAS Number

122-51-0

Product Name

Diethoxymethoxyethane

IUPAC Name

diethoxymethoxyethane

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3

InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N

SMILES

CCOC(OCC)OCC

Synonyms

1,1’,1’’-[Methylidyne-tris(oxy)]tris-Ethane; Orthoformic Acid Triethyl Ester;

Canonical SMILES

CCOC(OCC)OCC

Solvent:

  • DME is a versatile solvent due to its polarity, miscibility with various other solvents, and relatively high boiling point (141.6 °C).
  • It is commonly used in organic synthesis, particularly in reactions involving organometallic reagents, which are compounds containing carbon-metal bonds.
  • DME is also a suitable solvent for polymers, such as polyesters and polyamides, and can be used in their processing and characterization.

Electrolyte:

  • DME can be employed as an electrolyte in lithium-ion batteries due to its ability to dissolve lithium salts and its wide electrochemical window.
  • Research is ongoing to explore DME-based electrolytes for improving the performance and safety of lithium-ion batteries.

Pharmaceutical Applications:

  • DME has potential applications in the pharmaceutical industry due to its solvating properties and miscibility with water.
  • It can be used in the manufacturing of certain medications and drug delivery systems.

Other Applications:

  • DME is also used in various other scientific research fields, such as catalysis, material science, and analytical chemistry, due to its unique properties.

Triethyl orthoformate has significance in scientific research due to its reactivity as a formylating agent. It is commonly used in organic synthesis to introduce a formyl group (CHO) to various organic compounds [].


Molecular Structure Analysis

The molecular structure of triethyl orthoformate is characterized by a central carbon atom bonded to three ethoxy groups (OC₂H₅). Each ethoxy group consists of an ethyl group (C₂H₅) linked to an oxygen atom (O). The oxygen atoms then form single bonds with the central carbon atom, creating a tetrahedral geometry around the central carbon [].

A notable aspect of the structure is the presence of three identical ethoxy groups. This symmetry contributes to the ease with which triethyl orthoformate can donate a formyl group, as the breaking of any C-O bond within an ethoxy group results in the same product [].


Chemical Reactions Analysis

Synthesis:

Triethyl orthoformate can be synthesized from the reaction of hydrogen cyanide (HCN) and ethanol (C₂H₅OH) in the presence of an acid catalyst [].

Balanced chemical equation:

HCN + 3 C₂H₅OH → HC(OC₂H₅)₃ + NH₄Cl (excess HCl) []

Decomposition:

Triethyl orthoformate can decompose under acidic or basic conditions to form ethanol and formic acid [].

Balanced chemical equation (acidic conditions):

HC(OC₂H₅)₃ + H₂O + H+ → 3 C₂H₅OH + HCOOH+ []

Formylation Reactions:

Triethyl orthoformate reacts with various nucleophiles to introduce a formyl group. A common example is the reaction with amines (RNH₂) to form formamides (RNHCHO) [].

Balanced chemical equation:

HC(OC₂H₅)₃ + RNH₂ → RNHCHO + 3 C₂H₅OH []

Physical and Chemical Properties

  • Melting point: Not applicable (liquid at room temperature) []
  • Boiling point: 146 °C (294.8 °F) []
  • Density: 0.891 g/cm³ []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Stability: Relatively stable under neutral conditions, decomposes under acidic or basic conditions []

Mechanism of Action (not applicable)

  • Flammability: Flammable liquid, flash point 35 °C (95 °F) []
  • Toxicity: Moderate acute toxicity, harmful by inhalation and ingestion [].
  • Irritant: Can irritate skin and eyes upon contact [].
  • Reactivity: Reacts with strong acids and bases, can decompose violently [].

Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.
Liquid

XLogP3

1.2

Boiling Point

143.0 °C

LogP

1.2 (LogP)

UNII

355LRR361Q

GHS Hazard Statements

Aggregated GHS information provided by 501 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 501 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 494 of 501 companies with hazard statement code(s):;
H226 (88.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (21.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.86 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

122-51-0
108055-42-1

Wikipedia

Ethyl orthoformate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Ethane, 1,1',1''-[methylidynetris(oxy)]tris-: ACTIVE

Dates

Modify: 2023-08-15

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